molecular formula C13H15NO2 B1468698 (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1344810-67-8

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B1468698
CAS No.: 1344810-67-8
M. Wt: 217.26 g/mol
InChI Key: RDFDNVGMIXOOAT-VOTSOKGWSA-N
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Description

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one (CAS 1344810-67-8) is a chemical compound with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . This molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle that is a prominent scaffold in medicinal chemistry due to its influence on a compound's physicochemical properties and metabolic stability. The structure combines this azetidine ring with a chalcone-like (phenylprop-en-one) backbone, a structure known for its versatility in organic synthesis. While specific biological data for this exact molecule is not publicly available, compounds containing the azetidin-2-one (β-lactam) ring are extensively researched for their antiproliferative activity, particularly as inhibitors of tubulin polymerization, which is a valuable mechanism for anticancer drug development . As such, this compound serves as a valuable building block for researchers in drug discovery, useful for exploring structure-activity relationships (SAR), as a synthetic intermediate for more complex molecules, or as a starting point in the development of novel bioactive agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-4-2-3-5-11(10)6-7-13(16)14-8-12(15)9-14/h2-7,12,15H,8-9H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDNVGMIXOOAT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15NO
  • Molecular Weight : 217.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of the azetidine ring was crucial for enhancing its anticancer efficacy.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal effects.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Mechanism of Action:
The compound is believed to interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.

The biological activities of this compound can be attributed to several key mechanisms:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to decreased cell proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

Compound Name Substituents Key Biological Activity Reference
(2E)-1-(3-Hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one 3-hydroxyazetidine, 2-methylphenyl Not explicitly reported in evidence (hypothesized: enhanced solubility and protein binding due to azetidine hydroxyl) N/A
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one 2-methylphenyl, 2-chloro-6-fluorophenyl Not reported (halogens may improve lipophilicity and membrane permeability)
(2E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one (PAAPA) 4-aminophenyl Strong ACE2 binding affinity (COVID-19 relevance via Spike protein interaction)
(2E)-1-(5-Methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one (13a) Pyrazine ring, methylphenyl Antimicrobial activity (structural basis for halogenated pyrazine derivatives)
(2E)-1-(1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one Benzotriazole Not reported (benzotriazole may enhance stability and π-π stacking)

Key Observations :

  • Hydroxyazetidine vs. Aromatic Rings : The 3-hydroxyazetidine group likely improves aqueous solubility compared to fully aromatic substituents (e.g., benzotriazole in or pyrazine in ).
  • Amino Groups: The 4-aminophenyl group in PAAPA facilitates strong hydrogen bonding with ACE2, a critical interaction for antiviral activity .

Physicochemical Properties

Property Target Compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular Weight ~263 g/mol 274.72 g/mol ~314 g/mol
Hydrogen Bond Donors 1 (hydroxyazetidine) 0 1 (phenolic -OH)
Hydrogen Bond Acceptors 3 (ketone, azetidine N, -OH) 2 (ketone, halogen) 5 (ketone, methoxy O, -OH)
LogP (Predicted) Moderate (~2.5) High (~3.8 due to halogens) Moderate (~2.7)

Insights :

  • The hydroxyazetidine group balances lipophilicity and polarity, making the target compound more suitable for oral bioavailability than highly halogenated analogs.
  • Methoxy-rich derivatives (e.g., ) exhibit higher hydrogen-bond acceptor capacity, favoring interactions with polar protein residues.

Structural and Crystallographic Comparisons

  • Crystal Packing : Chalcones with bulky substituents (e.g., anthracene in ) exhibit complex supramolecular architectures. The azetidine ring’s small size may reduce steric hindrance, enabling tighter crystal packing compared to benzofuran derivatives (e.g., ).
  • Conformational Flexibility : The azetidine ring’s strain may restrict rotational freedom, stabilizing specific bioactive conformations.

Preparation Methods

Chalcone Formation via Claisen-Schmidt Condensation

  • Reagents and Conditions :

    • 2-Methylacetophenone (1 equiv)
    • Benzaldehyde derivative (1 equiv)
    • Potassium hydroxide (KOH) as base catalyst
    • Ethanol or ethanol-water mixture as solvent
    • Reaction temperature: room temperature to 60 °C
    • Reaction time: 2–3 hours
  • Procedure :
    The acetophenone and aldehyde are dissolved in ethanol. Aqueous KOH is added dropwise with stirring. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC). Acidification with dilute HCl precipitates the chalcone product, which is filtered, washed, and recrystallized from ethanol.

  • Yield :
    Typically high yields (90–95%) are reported for similar chalcone syntheses.

  • Characterization :
    The chalcone is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirming the α,β-unsaturated ketone structure with E-configuration.

Introduction of 3-Hydroxyazetidin-1-yl Group

  • Approach 1: Nucleophilic Substitution on Chalcone Carbonyl
    The chalcone carbonyl carbon can be reacted with 3-hydroxyazetidine under mild conditions to form the corresponding amine-substituted chalcone. This reaction may proceed via nucleophilic addition to the carbonyl or conjugate addition to the α,β-unsaturated system.

  • Approach 2: Michael Addition Followed by Hydroxylation
    Alternatively, azetidine derivatives can be added to the β-position of the chalcone via Michael addition, followed by selective hydroxylation at the azetidine ring's 3-position.

  • Reaction Conditions :

    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or ethanol
    • Base or acid catalysis depending on the nucleophilicity of azetidine
    • Temperature: ambient to reflux conditions
    • Time: several hours to overnight
  • Purification :
    The product is purified by recrystallization or chromatographic techniques.

  • Yields and Optimization :
    Optimization of reaction conditions (temperature, solvent, catalyst) is essential to maximize yield and selectivity for the hydroxyazetidinyl substitution.

Alternative Synthetic Routes

  • Multi-step Synthesis via Azetidine Building Blocks
    Some patented methods describe the preparation of azetidine-containing chalcones by first synthesizing azetidine intermediates bearing hydroxy substituents, which are then coupled with chalcone precursors through amide or carbamate linkages.

  • Use of Protected Azetidine Derivatives
    Protection of azetidine hydroxy groups during coupling reactions can improve yields and prevent side reactions, followed by deprotection in the final step.

4 Data Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes References
Chalcone formation 2-Methylacetophenone, benzaldehyde, KOH, ethanol, RT, 2-3 h 90–95 Base-catalyzed Claisen-Schmidt condensation
Azetidine substitution 3-Hydroxyazetidine, DMF/ethanol, base/acid catalyst, RT to reflux, several hours 60–85 Nucleophilic addition or Michael addition
Protection/deprotection steps Protecting groups for hydroxy, coupling reagents Variable Used to improve selectivity and yield

5 Research Findings and Observations

  • The chalcone backbone synthesis is well-established with reproducible high yields and straightforward purification.

  • Introduction of the 3-hydroxyazetidin-1-yl substituent requires careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.

  • Use of protected azetidine intermediates enhances reaction efficiency and product purity, as reported in patent literature on related nuclear transport modulator compounds containing azetidine rings.

  • Spectroscopic analysis (NMR, IR, MS) confirms the successful incorporation of the azetidine ring and hydroxyl group, with characteristic signals corresponding to the azetidine protons and hydroxy functionality.

  • No direct commercial synthesis protocols are widely published, indicating that preparation methods are primarily found in specialized patent documents and research articles focusing on related chalcone and azetidine derivatives.

Q & A

Q. What are the validated synthetic routes for (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process, including:
  • Step 1 : Formation of the azetidine ring via cyclization of appropriate precursors under reflux conditions.
  • Step 2 : Introduction of the propenone moiety through a Claisen-Schmidt condensation reaction between 3-hydroxyazetidine and 2-methylbenzaldehyde derivatives.
  • Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Employ solvent-free conditions or green solvents (e.g., ethanol) to enhance sustainability and yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Key signals include the enone proton (δ 7.2–7.8 ppm, doublet), azetidine NH (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Carbonyl (δ 190–200 ppm) and azetidine carbons (δ 50–70 ppm) confirm the backbone .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 285.3 (calculated) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the azetidine or phenyl rings) influence bioactivity?

  • Methodological Answer :
  • SAR Studies :
ModificationImpact on ActivityExample Reference
3-hydroxyazetidine → 3-methoxyazetidine Reduced solubility but enhanced lipophilicity (improved BBB penetration)
2-methylphenyl → 4-fluorophenyl Increased kinase inhibition (e.g., EGFR-TK) due to electronegativity
Enone → α,β-dihydro derivative Loss of bioactivity, suggesting the conjugated system is critical
  • Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or β-lactamases .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability across studies) be resolved?

  • Methodological Answer :
  • Controlled Variables :
  • Standardize cell culture conditions (passage number, serum concentration).
  • Validate compound stability in assay media (HPLC monitoring) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
  • Mechanistic Follow-Up : Isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing cell-based variability .

Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?

  • Methodological Answer :
  • ADME Profiling :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Plasma Protein Binding : Equilibrium dialysis to calculate free fraction .
  • Pro-drug Design : Mask the hydroxyl group (e.g., acetyl ester) to reduce hepatotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one

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